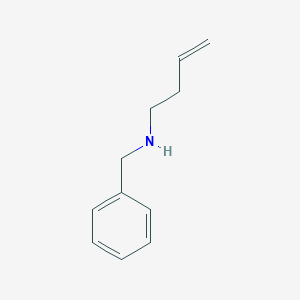

N-benzylbut-3-en-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNEDHBSGFIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402421 | |

| Record name | N-Benzylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17150-62-8 | |

| Record name | N-Benzylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzylbut-3-en-1-amine (CAS: 17150-62-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. N-benzylbut-3-en-1-amine, a secondary homoallylic amine, represents a versatile scaffold possessing two key reactive functionalities: a nucleophilic secondary amine and a terminal alkene. This combination makes it a valuable precursor for the synthesis of a diverse array of nitrogen-containing compounds, including various heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers looking to leverage its synthetic potential.

Molecular Identity and Physicochemical Properties

This compound is a colorless to yellow-brown liquid or semi-solid at room temperature. Its core structure consists of a butyl amine backbone with a benzyl group attached to the nitrogen and a terminal double bond.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| CAS Number | 17150-62-8 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.25 g/mol |

| IUPAC Name | This compound |

| SMILES | C=CCCNCC1=CC=CC=C1 |

| InChI | InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

Table 2: Known Physical Properties

| Property | Value | Source |

| Physical Form | Colorless to Yellow-brown Liquid or Semi-solid or Solid | |

| Boiling Point | 65 °C @ 0.75 mmHg | |

| Purity (typical) | 95% | |

| Storage Temperature | 2-8 °C, Sealed in dry conditions |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; C10 [label="C", fontcolor="#202124"]; C11 [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Benzyl group bonds N -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- C7 [penwidth=2]; C7 -- C8 [penwidth=2]; C8 -- C9 [penwidth=2]; C9 -- C10 [penwidth=2]; C10 -- C11 [penwidth=2]; C11 -- C6 [penwidth=2];

// Butenyl group bonds N -- C1 [penwidth=2]; C1 -- C2 [penwidth=2]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=3, style=double];

// Hydrogen on Nitrogen N -- H_N [penwidth=2];

// Positioning N [pos="0,0!"]; C1 [pos="-1.5,0!"]; C2 [pos="-2.5,1!"]; C3 [pos="-3.5,0!"]; C4 [pos="-4.5,0!"]; C5 [pos="1.5,0!"]; C6 [pos="2.5,1!"]; C7 [pos="3.5,1!"]; C8 [pos="4,0!"]; C9 [pos="3.5,-1!"]; C10 [pos="2.5,-1!"]; C11 [pos="2,0!"]; H_N [pos="0,1!"]; }

Figure 1: Chemical structure of this compound.

Spectroscopic Profile

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl and butenyl groups.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm integrating to 5H, corresponding to the monosubstituted benzene ring.

-

Vinyl Protons: A complex multiplet between 5.7 and 5.9 ppm (1H, -CH=), and two multiplets between 4.9 and 5.1 ppm (2H, =CH₂).

-

Benzylidene Protons: A singlet around 3.7-3.8 ppm (2H, Ph-CH₂-N).

-

Aliphatic Protons: A triplet around 2.6-2.7 ppm (2H, -N-CH₂-), and a multiplet around 2.2-2.3 ppm (2H, -CH₂-CH=).

-

Amine Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely in the range of 1.5-2.5 ppm (1H, -NH-).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (127-140 ppm), with a quaternary carbon signal for the ipso-carbon and distinct signals for the ortho, meta, and para carbons.

-

Vinyl Carbons: Two signals in the olefinic region, one around 135-138 ppm (-CH=) and another around 115-117 ppm (=CH₂).

-

Aliphatic Carbons: A signal for the benzylidene carbon (-Ph-CH₂-N) around 53-55 ppm, a signal for the methylene group attached to the nitrogen (-N-CH₂-) around 48-50 ppm, and a signal for the other methylene group (-CH₂-CH=) around 34-36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H Stretch (Aromatic and Alkene): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Alkene): A medium absorption band around 1640 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A weak to medium absorption band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will likely be dominated by cleavage at the benzylic position to give a stable tropylium cation (m/z = 91), which is often the base peak for N-benzyl amines. Another characteristic fragmentation would be the loss of a propyl radical to give an ion at m/z = 120.

Synthesis Protocols

This compound is commercially available from several suppliers, suggesting its utility as a starting material. For researchers who wish to synthesize it in-house, two primary retrosynthetic disconnections are logical.

Figure 2: Retrosynthetic approaches for this compound.

Proposed Synthesis via N-Alkylation

This is a classical and straightforward approach for the synthesis of secondary amines.

Reaction:

But-3-en-1-amine + Benzyl bromide → this compound + HBr

Experimental Protocol:

-

To a solution of but-3-en-1-amine (1.2 equivalents) in a suitable solvent such as acetonitrile or dichloromethane, add a non-nucleophilic base like triethylamine or potassium carbonate (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Proposed Synthesis via Reductive Amination

This method involves the in-situ formation of an imine followed by its reduction.

Reaction:

But-3-enal + Benzylamine → [Imine intermediate] --(Reduction)--> this compound

Experimental Protocol:

-

To a solution of but-3-enal (1.0 equivalent) in a suitable solvent such as methanol or dichloroethane, add benzylamine (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for an additional 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate as described in the N-alkylation protocol.

-

Purify the product by column chromatography.

Reactivity and Synthetic Potential

The dual functionality of this compound makes it a versatile intermediate for a range of chemical transformations.

Figure 3: Key reactive sites and potential transformations of this compound.

Reactions of the Secondary Amine

The secondary amine is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Further substitution on the nitrogen can be achieved with alkyl or aryl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide.

-

Formation of Heterocycles: The amine can act as a nucleophile in the formation of various nitrogen-containing heterocycles.

Reactions of the Terminal Alkene

The terminal double bond is susceptible to a wide range of transformations, such as:

-

Electrophilic Addition: Reactions with halogens, hydrohalic acids, and other electrophiles.

-

Oxidation: Epoxidation, dihydroxylation, and oxidative cleavage.

-

Hydrogenation: Reduction to the corresponding saturated amine, N-benzylbutanamine.

-

Metathesis: Cross-metathesis or ring-closing metathesis with other alkenes.

-

Hydroformylation and other Carbonylations: Introduction of a carbonyl group.

Intramolecular Reactions

The proximity of the amine and the alkene allows for intramolecular cyclization reactions to form substituted pyrrolidines and other nitrogen heterocycles, which are common motifs in biologically active compounds. These cyclizations can be promoted by various reagents and catalysts.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of this compound being incorporated into a marketed drug are not readily found, the structural motifs it contains and can generate are of significant interest in medicinal chemistry.

-

Scaffold for Library Synthesis: The dual reactivity of this molecule makes it an excellent starting point for the creation of libraries of diverse compounds for high-throughput screening.

-

Precursor to Bioactive Heterocycles: As mentioned, it is a valuable precursor to substituted pyrrolidines and other nitrogen heterocycles, which are core structures in many pharmaceuticals.

-

The N-Benzyl Moiety: The N-benzyl group is a common feature in many biologically active compounds, where it can engage in important binding interactions with biological targets.

-

Homoallylic Amine Substructure: Homoallylic amines are known to be present in various natural products and have been utilized as key intermediates in the synthesis of alkaloids and other complex bioactive molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

Conclusion

This compound is a synthetically versatile building block with significant potential for applications in organic synthesis and medicinal chemistry. Its readily accessible structure and dual reactivity offer a platform for the creation of a wide range of complex nitrogen-containing molecules. While further research is needed to fully explore its biological activity and specific applications in drug development, this technical guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in harnessing its synthetic utility.

References

Physical and chemical properties of N-benzylbut-3-en-1-amine

Abstract

N-benzylbut-3-en-1-amine is a bifunctional secondary amine of significant interest in synthetic organic chemistry. Possessing both a nucleophilic secondary amine and a reactive terminal alkene, this molecule serves as a versatile building block for the construction of complex nitrogen-containing heterocycles and other target molecules relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of its core physical and chemical properties, characteristic spectroscopic signatures, established synthetic protocols, and essential safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with the technical insights required for its effective application in a laboratory setting.

Compound Identification and Core Structure

This compound is systematically named under IUPAC nomenclature and is identified by a unique CAS Registry Number.[1] Its structure features a benzyl group and a but-3-en-1-yl group attached to a central nitrogen atom.

-

IUPAC Name: this compound[1]

-

CAS Number: 17150-62-8

-

Molecular Formula: C₁₁H₁₅N

-

Synonyms: N-(3-Butenyl)benzylamine, benzyl(but-3-en-1-yl)amine, N-benzyl-3-butenylamine[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The compound is typically supplied as a liquid, ranging from colorless to yellow-brown, and should be stored under refrigeration in a dry, sealed environment.

| Property | Value | Source |

| Molecular Weight | 161.25 g/mol | |

| Physical Form | Colorless to Yellow-brown Liquid or Semi-solid | |

| Boiling Point | 235.7 °C (at 760 mmHg) | [2] |

| Density | 0.917 g/cm³ | [2] |

| Refractive Index | 1.515 | [2] |

| Flash Point | 98.8 °C | [2] |

| XLogP3 | 2.6 | [1] |

| Storage Temperature | 2-8 °C |

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by the presence of two key functional groups: a secondary amine and a terminal alkene. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

-

Secondary Amine: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties.[3] It readily participates in reactions such as alkylation, acylation, and condensation with carbonyl compounds. As a secondary amine, it can form iminium ions, which are key intermediates in reactions like the Mannich and Pictet-Spengler reactions.[3]

-

Terminal Alkene: The carbon-carbon double bond is susceptible to electrophilic addition. It can undergo a wide range of transformations, including hydrogenation, halogenation, hydroboration-oxidation, epoxidation, and polymerization.

This bifunctional nature allows for tandem or sequential reactions, enabling the rapid construction of molecular complexity from a single starting material.

Sources

An In-Depth Technical Guide to N-benzylbut-3-en-1-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-benzylbut-3-en-1-amine, a versatile secondary amine with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthetic pathway, detailed analytical protocols for quality control, and its prospective applications. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

Chapter 1: Molecular Profile of this compound

This compound is a chemical compound featuring a benzyl group and an unsaturated butenyl group attached to a central nitrogen atom. This unique combination of an aromatic ring and a terminal alkene makes it a valuable intermediate for further chemical modification.

The molecular structure imparts a specific set of physicochemical properties that are critical for its handling, reactivity, and analytical identification. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, while the terminal double bond and the benzene ring offer sites for a wide range of chemical reactions.

Core Chemical Identity

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| CAS Number | 17150-62-8 | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Colorless to Yellow-brown Liquid/Semi-solid | |

| Boiling Point | (Predicted) 235-245 °C | N/A |

| Density | (Predicted) 0.92-0.95 g/cm³ | N/A |

Molecular Structure Diagram

The 2D chemical structure of this compound is visualized below.

Caption: 2D structure of this compound.

Chapter 2: Synthesis and Mechanistic Considerations

The synthesis of secondary amines like this compound is most effectively and commonly achieved through reductive amination . This powerful and reliable strategy for C-N bond formation avoids the over-alkylation issues often encountered with direct alkylation of amines.[2] The process involves the condensation of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target secondary amine.

For the synthesis of this compound, the logical precursors are benzaldehyde and but-3-en-1-amine.

Synthetic Workflow

Sources

1H NMR and 13C NMR spectra of N-benzylbut-3-en-1-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-benzylbut-3-en-1-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure and its spectral features, offers field-proven protocols for data acquisition, and grounds its claims in authoritative references. By integrating theoretical principles with practical application, this guide serves as a self-validating resource for the characterization of this compound and analogous structures.

Introduction: The Role of NMR in Structural Elucidation

The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. NMR spectroscopy provides a non-destructive window into this molecular architecture.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can gather detailed information about the chemical environment, connectivity, and relative number of different atoms.[1] For a molecule like this compound (Figure 1), which contains distinct structural motifs—a monosubstituted benzene ring, a terminal alkene, and a secondary amine linkage—NMR is the definitive tool for unambiguous structural confirmation.

This guide will first predict and analyze the key features of the ¹H and ¹³C NMR spectra. This analysis is based on established principles of chemical shifts, spin-spin coupling, and the influence of electronegative atoms and π-systems. Subsequently, a detailed, robust protocol for acquiring high-quality NMR data is presented, ensuring that experimental results can be reliably obtained and validated.

Figure 1: Molecular Structure of this compound

Caption: Numbering scheme for this compound used for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate signals corresponding to the butenyl, amine, benzylic, and aromatic protons.

Causality of Chemical Shifts and Multiplicities

-

Aromatic Protons (H-7, H-8, H-9, H-10, H-11): These five protons are attached to the benzene ring. Due to the ring current effect, they are significantly deshielded and are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm .[2] The protons ortho (H-7, H-11), meta (H-8, H-10), and para (H-9) to the benzyl group may show slightly different chemical shifts, but in many standard spectrometers, they often overlap into a single complex signal.

-

Vinyl Protons (H-3, H-4): The protons on the double bond are in a deshielded environment.

-

The internal vinyl proton (H-3 ) is expected around δ 5.70-5.90 ppm . It will be split by the two terminal vinyl protons (H-4) and the two allylic protons (H-2), resulting in a complex multiplet, often a doublet of triplets of triplets (ddt).

-

The terminal vinyl protons (H-4 ) are anticipated near δ 5.00-5.20 ppm . They are diastereotopic and will appear as two separate signals, each a multiplet (e.g., doublet of doublets), due to geminal coupling to each other and vicinal coupling to H-3.

-

-

Benzylic Protons (H-5): These two protons are adjacent to both the aromatic ring and the nitrogen atom. The proximity to the electronegative nitrogen causes a significant downfield shift compared to a typical benzylic position (which is ~2.3-2.5 ppm).[3][4] Therefore, a singlet is expected around δ 3.70-3.80 ppm . The signal is a singlet because there are no adjacent protons to couple with.

-

Methylene Protons Adjacent to Nitrogen (H-1): The two protons on C1 are directly attached to the electron-withdrawing nitrogen atom, shifting them downfield. A triplet is expected around δ 2.65-2.80 ppm due to coupling with the two adjacent H-2 protons.[5]

-

Allylic Protons (H-2): These protons are adjacent to the double bond. Their chemical shift is typically around δ 2.20-2.40 ppm . This signal will likely appear as a quartet or a more complex multiplet due to coupling with both the H-1 and H-3 protons.

-

Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and concentration-dependent due to hydrogen bonding and exchange rates.[6] It typically appears as a broad singlet anywhere from δ 0.5-3.0 ppm .[6] Its integration should correspond to one proton. Addition of a few drops of D₂O to the NMR sample will cause this signal to disappear, a useful technique for confirming its assignment.

Summary of Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-7, H-8, H-9, H-10, H-11 | 7.20 - 7.40 | Multiplet (m) | 5H | - |

| H-3 | 5.70 - 5.90 | Multiplet (ddt) | 1H | J3,4trans ≈ 17, J3,4cis ≈ 10, J3,2 ≈ 7 |

| H-4 | 5.00 - 5.20 | Multiplet (m) | 2H | J4,4gem ≈ 2, J4,3 ≈ 10-17 |

| H-5 | 3.70 - 3.80 | Singlet (s) | 2H | - |

| H-1 | 2.65 - 2.80 | Triplet (t) | 2H | J1,2 ≈ 7 |

| H-2 | 2.20 - 2.40 | Quartet (q) / Multiplet (m) | 2H | J2,1 ≈ 7, J2,3 ≈ 7 |

| N-H | 0.5 - 3.0 | Broad Singlet (br s) | 1H | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.[7]

Causality of Chemical Shifts

-

Aromatic Carbons (C-6 to C-11): The six carbons of the benzene ring will appear in the aromatic region of the spectrum.

-

The quaternary carbon (C-6 ), to which the benzyl group is attached, is expected around δ 139.0-141.0 ppm .

-

The other five aromatic CH carbons (C-7 to C-11 ) will resonate in the range of δ 126.0-129.0 ppm .[8] Due to symmetry, C-7/C-11 and C-8/C-10 are chemically equivalent and will produce two signals, while C-9 will produce a third.

-

-

Vinyl Carbons (C-3, C-4):

-

The internal vinyl carbon (C-3 ) is less shielded and will appear further downfield, around δ 135.0-137.0 ppm .

-

The terminal vinyl carbon (C-4 ) is more shielded and is expected around δ 116.0-118.0 ppm .

-

-

Aliphatic Carbons:

-

The benzylic carbon (C-5 ) is attached to nitrogen and the aromatic ring, placing its signal around δ 53.0-55.0 ppm .

-

The carbon adjacent to the amine nitrogen (C-1 ) will be found in the range of δ 48.0-50.0 ppm .

-

The allylic carbon (C-2 ) is the most upfield of the aliphatic carbons, expected around δ 33.0-35.0 ppm .

-

Summary of Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 135.0 - 137.0 |

| C-6 | 139.0 - 141.0 |

| C-7, C-8, C-9, C-10, C-11 | 126.0 - 129.0 |

| C-4 | 116.0 - 118.0 |

| C-5 | 53.0 - 55.0 |

| C-1 | 48.0 - 50.0 |

| C-2 | 33.0 - 35.0 |

Experimental Protocol: Acquiring High-Integrity NMR Spectra

This section outlines a self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra. The causality behind each parameter choice is explained to ensure technical soundness.

Workflow for NMR Data Acquisition and Processing

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. The use of an appropriate sample concentration is critical for achieving a good signal-to-noise ratio without causing line broadening.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[9]

-

Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition: [10]

-

Insert the NMR tube into the spectrometer's sample holder.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0 - 16 ppm. This range comfortably covers all expected proton signals.

-

Acquisition Time: 2 - 4 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for complete T₁ relaxation, ensuring that peak integrations are quantitative and accurately reflect the relative number of protons.[9]

-

Number of Scans: 8 - 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[11]

-

Spectral Width: 0 - 220 ppm. This standard range encompasses virtually all carbon environments in organic molecules.[9]

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 seconds. While longer delays are needed for truly quantitative ¹³C NMR, this value provides a good balance between sensitivity and experiment time for routine structural confirmation.

-

Number of Scans: 256 - 1024 scans are often required due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.

-

Perform a Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.[9]

-

Manually phase the spectrum to ensure all peaks have a pure positive absorption lineshape.

-

Apply a polynomial baseline correction to create a flat, zero-level baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[9][12]

-

Integrate the ¹H NMR signals and pick peaks for both spectra to determine their chemical shifts.

-

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The predicted chemical shifts, multiplicities, and coupling patterns are directly correlated to the distinct electronic environments of the aromatic, vinylic, allylic, and amine-adjacent moieties within the molecule. By following the detailed experimental protocol provided, researchers can reliably acquire high-integrity data that validates these structural assignments. This guide underscores the power of NMR spectroscopy as a cornerstone of chemical analysis, providing the detailed insights necessary for confident structural characterization in research and development.

References

-

Wiley-VCH. Supporting Information for a scientific publication. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In: Optimizing NMR Methods for Structure Elucidation. [Link]

-

University of Calgary. Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PubChem. This compound. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Oregon State University. Spectroscopy of Amines. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Royal Society of Chemistry. Supporting Information for a scientific publication. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information for a scientific publication. [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. rsc.org [rsc.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. sc.edu [sc.edu]

- 12. rsc.org [rsc.org]

Mass spectrometry analysis of N-benzylbut-3-en-1-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-benzylbut-3-en-1-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a secondary amine featuring both a benzyl group and an unsaturated alkyl chain. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal relationships that govern analytical choices. We will explore detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delve into the predictable fragmentation pathways under different ionization techniques, and provide actionable protocols for robust and reliable characterization of this molecule and its analogues.

Introduction and Molecular Profile

This compound (C₁₁H₁₅N) is a molecule of interest in synthetic chemistry and serves as an excellent model compound for understanding the mass spectrometric behavior of secondary amines with diverse functional groups. Its structure presents distinct features that dictate its analytical behavior: a basic secondary amine nitrogen, a stable benzyl moiety, and a terminal double bond. Accurate mass determination and structural elucidation are critical for quality control, metabolite identification, and reaction monitoring. Mass spectrometry, with its unparalleled sensitivity and specificity, is the premier technique for this purpose.

Molecular Characteristics:

-

Chemical Formula: C₁₁H₁₅N[1]

-

Molecular Weight (Monoisotopic): 161.1204 g/mol [1]

-

Molecular Weight (Average): 161.24 g/mol [1]

-

Key Structural Features:

-

Secondary Amine: A site of protonation, making it highly suitable for positive mode electrospray ionization. The nitrogen atom directs key fragmentation pathways.

-

Benzyl Group: Prone to forming the highly stable tropylium cation (m/z 91), a hallmark of benzyl-containing compounds in mass spectrometry.

-

Butenyl Group: An unsaturated alkyl chain that can influence fragmentation through allylic cleavage.

-

Analytical Strategy: An Overview

The analytical approach for this compound depends on the sample matrix, required sensitivity, and whether quantification or structural confirmation is the primary goal. Both GC-MS and LC-MS are viable platforms, each with distinct advantages.

Caption: High-level workflow for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent choice for volatile and thermally stable compounds. While this compound is amenable to GC analysis, the polarity of the secondary amine can lead to peak tailing on standard non-polar columns due to interactions with active sites.[2][3]

Rationale for Derivatization

To mitigate peak tailing and improve chromatographic performance, derivatization is often employed for amines.[2][3] This process replaces the active hydrogen on the nitrogen with a less polar group, increasing volatility and reducing column interactions.[2] Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) are common strategies.[2] However, for initial screening, a direct injection on a suitable "amine-friendly" column can be attempted.

Experimental Protocol: GC-MS

This protocol outlines a standard method for direct analysis.

1. Sample Preparation:

- Accurately prepare a 1 mg/mL stock solution of the analyte in methanol or ethyl acetate.

- Create a working solution by diluting the stock to 1-10 µg/mL in the same solvent.

2. Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 6890/5973 or equivalent | A standard, robust system for routine analysis. |

| Column | Restek Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm) or DB-5MS | The Rtx-5 Amine is specifically deactivated for improved peak shape of amines. DB-5MS is a good general-purpose alternative. |

| Injector | Split/Splitless, 250 °C | Ensures efficient vaporization without thermal degradation. A split ratio of 20:1 is a good starting point. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)[4] | Provides good separation of the analyte from solvent and potential impurities. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible, library-searchable mass spectra. |

| MS Quadrupole Temp | 150 °C | A standard temperature to prevent condensation and minimize side reactions. |

| Mass Range | m/z 40-450 | Covers the molecular ion and all expected fragments. |

Predicted EI Fragmentation

Under 70 eV Electron Ionization, the this compound molecular ion (M⁺˙ at m/z 161) will be formed. Fragmentation is predictable and dominated by cleavages that form stable ions.[5][6]

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable cleavage is at the C-C bond beta to the nitrogen atom on the benzyl side. This expels a butenylamine radical and forms the highly stable tropylium cation (C₇H₇⁺) at m/z 91 , which is often the base peak for benzyl-containing compounds.[7]

-

Alpha-Cleavage (Alkyl side): Cleavage of the C-C bond alpha to the nitrogen on the butenyl side results in the loss of a propyl radical (•C₃H₅) to form a stable iminium ion at m/z 120 ([C₈H₁₀N]⁺).

-

Alpha-Cleavage (Benzyl side): Cleavage of the N-CH₂ bond can lead to the formation of the benzyl radical and the protonated butenylamine cation at m/z 70 .

Caption: Predicted major EI fragmentation pathways for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is the preferred method for analyzing polar compounds, non-volatile samples, or when high sensitivity is required in complex matrices. The basic nitrogen in this compound makes it an ideal candidate for positive mode Electrospray Ionization (ESI).

Rationale for Method Choices

-

Reversed-Phase Chromatography: A C18 column is the standard choice, offering robust retention for moderately polar compounds.

-

Acidified Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical.[8] It serves two purposes:

-

Improved Peak Shape: It protonates residual silanols on the silica-based column, preventing undesirable ionic interactions with the protonated amine analyte, thus reducing peak tailing.[9]

-

Enhanced Ionization: It ensures the analyte is fully protonated ([M+H]⁺) in solution before entering the ESI source, leading to a strong and stable signal.

-

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.

- Dilute to a working concentration (e.g., 100 ng/mL) using the initial mobile phase composition.

- Filter the sample through a 0.22 µm syringe filter if particulates are present.

2. Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and fast analysis times. |

| Column | Waters Xterra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent | A robust column stable across a wide pH range, offering good retention and peak shape for basic compounds.[9] |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acidifier for protonation and peak shape control. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes | A standard gradient suitable for screening and elution of moderately hydrophobic compounds. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temp | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency. |

| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for basic compounds like amines. |

| MS Analysis | Tandem MS (MS/MS) using Collision-Induced Dissociation (CID) | Provides structural confirmation and high selectivity for quantification via MRM. |

Predicted ESI-MS/MS Fragmentation

In the ESI source, the analyte will be protonated to form the precursor ion [M+H]⁺ at m/z 162.1 . In the collision cell, this precursor ion is fragmented to produce characteristic product ions.

Key Fragmentation Pathways: The fragmentation of protonated benzylamines under CID is well-studied.[7][10]

-

Loss of Benzyl Group: A primary fragmentation involves the formation of the stable benzyl cation at m/z 91 . This occurs through a complex rearrangement and cleavage of the C-N bond.[7]

-

Loss of Ammonia: A common pathway for protonated amines is the neutral loss of ammonia (NH₃), which can be preceded by rearrangement.[10][11] For this compound, this would lead to a fragment ion at m/z 145.1 ([C₁₁H₁₃]⁺).

-

Formation of Iminium Ion: Similar to EI, cleavage can result in the formation of a protonated iminium ion at m/z 120.1 .

Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated this compound.

Data Summary and Best Practices

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed using the precursor and most intense, specific product ions.

Table of Expected Ions and MRM Transitions:

| Analysis Type | Ion Type | Expected m/z | Proposed MRM Transition (Precursor -> Product) |

| GC-MS (EI) | Molecular Ion | 161.1 | N/A |

| GC-MS (EI) | Fragment (Base) | 91.1 | N/A |

| GC-MS (EI) | Fragment | 120.1 | N/A |

| LC-MS (ESI) | Precursor [M+H]⁺ | 162.1 | N/A |

| LC-MS (ESI) | Product Ion | 91.1 | 162.1 -> 91.1 (Quantitative) |

| LC-MS (ESI) | Product Ion | 120.1 | 162.1 -> 120.1 (Confirmatory) |

Trustworthiness and Self-Validation:

-

Blanks: Always run solvent blanks between samples to check for carryover.

-

Calibration: For quantitative work, prepare a calibration curve using a certified reference standard.

-

Internal Standards: Use a deuterated analogue or a structurally similar compound as an internal standard to correct for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of technique—GC-MS or LC-MS—is dictated by the analytical objective. Understanding the fundamental drivers of fragmentation, such as the stability of the tropylium ion in EI and the pathways of protonated species in ESI, is paramount for accurate data interpretation. The protocols and principles outlined in this guide provide a robust foundation for developing and validating methods for the analysis of this compound and other structurally related amines, ensuring high confidence in both qualitative and quantitative results.

References

-

Cheng, C., & Guo, Y. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1156-1163. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Deng, C., et al. (2014). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry, 86(15), 7701-7708. [Link]

-

Borges, C. R., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 16(11), 1037-1048. [Link]

-

Zeng, T., et al. (2013). Determination of Secondary and Tertiary Amines as N-nitrosamine Precursors in Drinking Water System Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 51(8), 749-756. [Link]

-

ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-343. [Link]

-

Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. Retrieved from [Link]

-

BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

-

VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine. NIST WebBook. Retrieved from [Link]

-

LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE). Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. Retrieved from [Link]

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

-

ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine Data. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

- University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

PubChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-3-phenylbut-3-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. waters.com [waters.com]

- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-benzylbut-3-en-1-amine structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of N-benzylbut-3-en-1-amine

Abstract

The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a secondary amine containing both aromatic and olefinic functionalities. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. By detailing the causality behind experimental choices—from mass spectrometry and infrared spectroscopy to a full suite of one- and two-dimensional nuclear magnetic resonance experiments—this document serves as a practical guide for researchers. It emphasizes a self-validating system of analysis, where orthogonal techniques provide complementary data points that converge to a single, irrefutable structural assignment.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is a molecule of interest for its potential applications in organic synthesis and medicinal chemistry.[1] Its structure incorporates a flexible aliphatic chain with a terminal alkene, a secondary amine linkage, and a benzyl group. Each of these features presents unique spectroscopic signatures. The goal of structural elucidation is not merely to identify these signatures but to assemble them into a coherent and definitive molecular portrait. This process is critical for ensuring compound identity, purity, and for establishing the structure-activity relationships that underpin drug discovery.

This guide will follow a logical workflow, beginning with techniques that provide broad, confirmatory data (Mass Spectrometry and IR Spectroscopy) and progressing to the high-resolution, detailed connectivity information provided by NMR spectroscopy.

Initial Characterization: Molecular Mass and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry provides the foundational data point for any structural elucidation: the molecular weight of the analyte. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering both separation from potential impurities and high-resolution mass data.

Expected Observations:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) of 161, confirming the molecular formula C₁₁H₁₅N.

-

Key Fragmentation Patterns: The true power of MS lies in its predictable fragmentation, which provides initial structural clues.

-

Tropylium Ion: The most prominent peak is expected at m/z 91 . This corresponds to the [C₇H₇]⁺ ion, a stable tropylium cation, resulting from the facile cleavage of the benzyl group's C-C bond alpha to the nitrogen. This is a hallmark of benzyl-containing compounds.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom on the butenyl side would result in a fragment at m/z 106 ([C₇H₈N]⁺), representing the benzylamine moiety.

-

The presence of these key fragments provides strong, early evidence for the N-benzyl and butenyl components of the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Bands:

-

N-H Stretch: As a secondary amine, a single, weak-to-medium intensity band is expected in the 3300-3350 cm⁻¹ region.[2][3] Its weakness and sharpness help distinguish it from the broad O-H stretches of alcohols.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3085 cm⁻¹ ) indicate the C-H bonds of the benzene ring.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are characteristic of the sp³ C-H bonds in the methylene groups.

-

Alkene C=C Stretch: A medium-intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond stretch.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the skeletal vibrations of the benzene ring.

-

Alkene =C-H Out-of-Plane Bending: Strong bands around 910 cm⁻¹ and 990 cm⁻¹ are highly characteristic of a monosubstituted (terminal) alkene, providing crucial information about the alkene's substitution pattern.[2]

-

C-N Stretch: A medium-intensity band in the 1250–1020 cm⁻¹ range confirms the presence of the C-N bond of the aliphatic amine.[2]

This combination of peaks from the FT-IR spectrum provides a complete inventory of the functional groups, perfectly aligning with the proposed structure of this compound.

Definitive Structure Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A multi-pronged approach, combining 1D and 2D NMR experiments, is essential for an unambiguous assignment.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow employed to solve a molecular structure using a suite of NMR experiments. Each step builds upon the last, progressively revealing more detailed information.

Caption: Logical workflow for NMR-based structural elucidation.

One-Dimensional (1D) NMR Analysis

¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule and provides connectivity information through spin-spin splitting patterns.

¹³C NMR and DEPT-135 Spectroscopy: While ¹³C NMR identifies all unique carbon environments, the DEPT-135 experiment is essential for determining the multiplicity of each carbon (C, CH, CH₂, or CH₃).[4][5][6] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[5][6]

| Position | Structure Fragment | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| 1' | -CH₂-N- | ~2.7 | t | 2H | ~49 | Negative |

| 2' | -CH₂-CH= | ~2.3 | q | 2H | ~36 | Negative |

| 3' | =CH- | ~5.8 | m | 1H | ~135 | Positive |

| 4' | CH₂= | ~5.1 | m | 2H | ~117 | Positive |

| 5' | Ph-CH₂- | ~3.8 | s | 2H | ~54 | Negative |

| 6' | -NH- | ~1.5 | br s | 1H | - | - |

| 7' | Ph-C (ipso) | - | - | - | ~140 | Absent |

| 8' | Ph-C (ortho) | ~7.3 | m | 2H | ~128 | Positive |

| 9' | Ph-C (meta) | ~7.3 | m | 2H | ~129 | Positive |

| 10' | Ph-C (para) | ~7.2 | m | 1H | ~127 | Positive |

Table 1: Predicted ¹H and ¹³C NMR data for this compound.

Causality of Chemical Shifts:

-

H3' & H4': These vinyl protons are in the characteristic downfield region for alkenes (5-6 ppm).

-

H8', H9', H10': The aromatic protons appear in their typical region (~7.3 ppm).

-

H5': The benzylic protons are significantly deshielded by the adjacent aromatic ring and the nitrogen atom, hence their shift to ~3.8 ppm.

-

H1': These protons are alpha to the nitrogen, placing them downfield at ~2.7 ppm.

-

H2': These allylic protons are adjacent to the double bond, resulting in a shift to ~2.3 ppm.

Two-Dimensional (2D) NMR Analysis

2D NMR experiments correlate signals across two frequency axes, resolving spectral overlap and revealing through-bond and through-space relationships.[7]

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] It is invaluable for tracing out the connectivity of proton spin systems.

Caption: Key ¹H-¹H COSY correlations for this compound.

Expected COSY Correlations:

-

A clear correlation path will be visible connecting H1' ↔ H2' ↔ H3' ↔ H4' , unambiguously establishing the but-3-en-1-yl fragment.

-

Correlations will be observed among the aromatic protons (H8', H9', H10').

-

Crucially, there will be no cross-peak between the benzylic protons (H5') and any other proton, as they are separated by the nitrogen atom and the quaternary ipso-carbon, confirming they are an isolated singlet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7][9] This allows for the confident assignment of all protonated carbons in the ¹³C spectrum. For example, the proton signal at ~3.8 ppm will show a cross-peak to the carbon signal at ~54 ppm, definitively assigning this carbon as the benzylic CH₂ (C5').

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][11] It connects the spin systems identified by COSY.

Caption: Crucial ²J and ³J HMBC correlations confirming the molecular backbone.

Key HMBC Correlations for Structural Confirmation:

-

Connecting Benzyl to Nitrogen: The benzylic protons (H5') will show a three-bond correlation (³J) to the C1' carbon of the butenyl chain. This single correlation definitively links the benzyl group to the butenylamine fragment via the nitrogen atom.

-

Confirming Benzyl Group: The H5' protons will also show two- and three-bond correlations to the aromatic carbons C7' and C8'/C9', confirming their position.

-

Confirming Butenyl Chain Position: The H1' protons will show a three-bond correlation to the olefinic carbon C3', further solidifying the butenyl chain structure.

The combination of these long-range correlations leaves no ambiguity and serves as a self-validating confirmation of the proposed structure.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280 °C.

-

Note: For some primary or secondary amines, derivatization (e.g., with trifluoroacetic anhydride) may be required to improve peak shape and volatility, although it is often not necessary for a compound of this nature.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and its residual solvent peak (δ ~7.26 ppm) can be used for spectral calibration.[18]

-

If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[16][19] Ensure the sample height is adequate (~4 cm) for proper shimming.[16]

-

Data Acquisition:

-

Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 300 K).[20]

-

¹H NMR: Acquire with a 45° or 90° pulse, sufficient scans to achieve a signal-to-noise ratio >100:1.

-

¹³C{¹H} NMR: Acquire with proton broadband decoupling.

-

DEPT-135: Use a standard DEPT-135 pulse sequence.[21]

-

2D Spectra (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.[10]

-

-

Data Processing:

-

Apply Fourier transformation to all acquired FIDs.

-

Phase correct all spectra manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm. Calibrate the ¹³C spectrum based on the ¹H calibration.

-

Integrate the ¹H spectrum and analyze the splitting patterns and coupling constants.

-

Analyze cross-peaks in 2D spectra to build the final structural assignment.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial fragmentation clues. FT-IR spectroscopy identifies all constituent functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the analysis of long-range HMBC correlations, provides an unambiguous and definitive map of atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.

References

-

DEPT | NMR Core Facility. Columbia University Chemistry. Available from: [Link]

-

13.12 DEPT 13C NMR Spectroscopy. In: Organic Chemistry. NC State University Libraries. Available from: [Link]

-

Interpret DEPT 135 NMR data to distinguish between CH, CH2, and CH3 groups in organic compounds. Proprep. Available from: [Link]

-

Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. 2024. Available from: [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. 2023. Available from: [Link]

-

14.20: DEPT C13 NMR Spectra. Chemistry LibreTexts. 2014. Available from: [Link]

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available from: [Link]

-

NMR Sample Preparation Guide. Scribd. Available from: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

-

NMR sample preparation guidelines. Available from: [Link]

-

Kusch P, Knupp G, Hergarten M, et al. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. 2006. Available from: [Link]

-

Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. 2024. Available from: [Link]

-

Supporting Information. Wiley-VCH. 2007. Available from: [Link]

-

An T, et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. 2022. Available from: [Link]

-

N-benzyl-1-phenylbut-3-en-1-imine. ChemSynthesis. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. ChemSynthesis. Available from: [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]

-

19: HMBC. Chemistry LibreTexts. 2024. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Heist LM, et al. 2D-NMR Strategy Dedicated to the Analysis of Weakly Ordered, Fully Deuterated Enantiomers in Chiral Liquid Crystals. Journal of the American Chemical Society. 2021. Available from: [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available from: [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]

-

7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]

-

N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE). LookChem. Available from: [Link]

-

Dais P, Hatzakis E. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. 2013. Available from: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018. Available from: [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. 2023. Available from: [Link]

-

HMBC spectrum (detail) of compound 12. Crucial correlations are... ResearchGate. Available from: [Link]

-

HMBC correlations of compounds 1-5. ResearchGate. Available from: [Link]

-

N-benzyl-1-phenylbut-3-en-1-imine. PubChem. Available from: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available from: [Link]

-

Long-range correlations (n j C,H n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL) - acrylic acid ethyl esters. SciELO. Available from: [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. 2024. Available from: [Link]

-

Smith BC. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. 2019. Available from: [Link]

-

Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. 2016. Available from: [Link]

-

Benzenepropanamine, α-methyl-. NIST WebBook. Available from: [Link]

Sources

- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. emerypharma.com [emerypharma.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. h-brs.de [h-brs.de]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. scribd.com [scribd.com]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. organomation.com [organomation.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Versatile Synthon: A Technical Guide to the Discovery and Synthetic History of N-benzylbut-3-en-1-amine

Abstract

N-benzylbut-3-en-1-amine, a secondary homoallylic amine, represents a versatile building block in modern organic synthesis, finding utility in the construction of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound. While a singular, definitive "discovery" paper remains elusive in the readily accessible chemical literature, this guide reconstructs its probable synthetic origins through an examination of the historical development of amine and homoallylic amine synthesis. We will delve into the foundational synthetic strategies that likely enabled its first preparation and explore the evolution of these methods to the more sophisticated techniques employed today. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only historical context but also detailed synthetic protocols and mechanistic insights.

Introduction: The Emergence of a Valuable Intermediate

This compound (CAS No. 17150-62-8) is a bifunctional molecule incorporating a benzyl-protected secondary amine and a terminal alkene.[1] This structural combination makes it a valuable intermediate for a variety of chemical transformations, including cyclization reactions, functional group interconversions, and the introduction of the benzyl pharmacophore. The benzyl group serves as a readily cleavable protecting group, while the homoallylic amine motif is a precursor to various heterocyclic systems and functionalized acyclic amines.

The history of this compound is intrinsically tied to the broader evolution of synthetic methodologies for secondary and homoallylic amines. The latter half of the 19th and the early 20th centuries saw the development of fundamental reactions for C-N bond formation, providing the initial toolbox for chemists to construct such molecules.[2][3]

Historical Context: Foundational Synthetic Strategies

The first synthesis of this compound likely emerged from the application of well-established 20th-century synthetic methods for amine alkylation. Given the structure of the molecule, two primary retrosynthetic disconnections are plausible: the formation of the C-N bond between benzylamine and a butenyl electrophile, or the reaction of a butenylamine with a benzyl electrophile.

Nucleophilic Substitution: A Classical Approach

The most straightforward and historically probable route to this compound is the direct N-alkylation of benzylamine with a suitable 4-carbon electrophile, such as 4-bromobut-1-ene or 4-chlorobut-1-ene. This reaction is a classical example of nucleophilic substitution.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide and displacing the halide leaving group. A base is typically required to neutralize the resulting ammonium salt and regenerate the neutral secondary amine.

Diagram of Nucleophilic Substitution Pathway

Caption: General workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol (Classical N-Alkylation):

-

To a solution of benzylamine (2.0 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 4-bromobut-1-ene (1.0 equivalent). The excess benzylamine also acts as the base.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the benzylamine hydrobromide salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of excess benzylamine serves a dual purpose: it drives the reaction to completion by Le Châtelier's principle and acts as a base to neutralize the hydrobromic acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

-

The aqueous workup is essential to remove the water-soluble salt byproduct.

Reductive Amination: An Alternative Pathway

Another classical and powerful method for the synthesis of secondary amines is reductive amination.[4] This approach would involve the reaction of benzylamine with but-3-enal, followed by the reduction of the in situ-formed imine.

Reaction Mechanism:

Benzylamine first condenses with but-3-enal to form a Schiff base (imine). This intermediate is then reduced to the final secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Diagram of Reductive Amination Workflow

Caption: The two-step, one-pot process of reductive amination for synthesizing this compound.

Experimental Protocol (Reductive Amination):

-

Dissolve benzylamine (1.0 equivalent) and but-3-enal (1.0 equivalent) in a suitable solvent like methanol or dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.1 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional few hours until the reduction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or chromatography.

Causality Behind Experimental Choices:

-

The reaction is typically performed as a one-pot synthesis for efficiency.

-

The choice of reducing agent is critical. Sodium borohydride is a mild and selective reducing agent for imines that does not reduce the aldehyde starting material.

-

The portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.

Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis has introduced more sophisticated and efficient ways to prepare homoallylic amines like this compound. These methods often offer higher yields, greater functional group tolerance, and stereocontrol.

Barbier-Type and Grignard-Type Reactions

The addition of an allyl organometallic reagent to an imine is a powerful method for the synthesis of homoallylic amines.

-

Grignard Reaction: The reaction of a pre-formed allyl Grignard reagent (allylmagnesium bromide) with N-benzylidenemethanamine (an imine derived from benzaldehyde and methylamine, followed by N-benzylation) would yield a related structure, highlighting the utility of this class of reaction.

-

Barbier-Type Reaction: This one-pot reaction involves the in-situ formation of the organometallic reagent in the presence of the electrophile (the imine). This can be advantageous as it avoids the separate preparation and handling of the often-unstable organometallic reagent.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| CAS Number | 17150-62-8 | [1][5][6][7][8] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to yellow liquid | [8] |

| Boiling Point | (Predicted) 225.5±9.0 °C at 760 mmHg | N/A |

| Density | (Predicted) 0.9±0.1 g/cm³ | N/A |

Applications in Research and Development

This compound is a valuable starting material in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a reactive alkene allows for a diverse range of subsequent transformations. For example, it can be used in:

-

Synthesis of Heterocycles: Intramolecular cyclization reactions can lead to the formation of piperidines and other nitrogen-containing rings.

-